molecular formula C11H19ClN2O2 B8076450 Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl

Cat. No.: B8076450
M. Wt: 246.73 g/mol
InChI Key: DJUPWOQSZRKVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is an organic compound with the molecular formula C11H19ClN2O2. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic ketone.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an allyl halide in the presence of a base.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but with a tert-butyl group instead of an allyl group.

    2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride: Similar core structure but different functional groups.

Uniqueness

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is unique due to its allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .

Properties

IUPAC Name

prop-2-enyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-5-3-11(4-6-13)8-12-9-11;/h2,12H,1,3-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUPWOQSZRKVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.